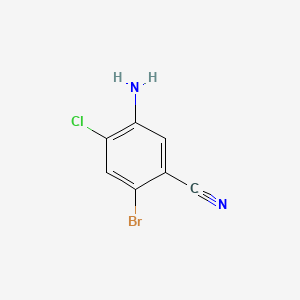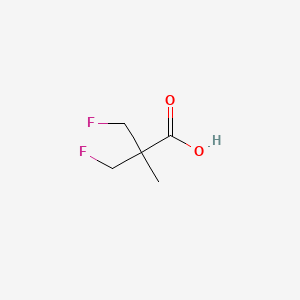
3-氟-2-(氟甲基)-2-甲基丙酸
货号 B567980
CAS 编号:
1208092-05-0
分子量: 138.114
InChI 键: CNMSTIBVHJXRIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Synthesis Analysis
Achieving selective fluorination is a significant challenge under mild conditions . Enzymatic synthesis of fluorinated compounds has attracted attention, with research progress summarized since 2015 . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .科学研究应用
1. Automated Radiosynthesis of Tracers
- Application Summary: The compound is used in the automated radiosynthesis of two 18F-labeled tracers, [18F]FMISO and [18F]PM-PBB3 . These tracers are used for imaging hypoxia and tau pathology, respectively .
- Methods of Application: The tracers were produced by direct 18F-fluorination using the corresponding tosylate precursors and [18F]F−, followed by the removal of protecting groups . The synthetic sequences were performed using an automated 18F-labeling synthesizer .
- Results: The obtained [18F]FMISO showed sufficient radioactivity (0.83±0.20 GBq at the end of synthesis (EOS); n =8) with appropriate radiochemical yield based on [18F]F− (26±7.5% at EOS, decay-corrected; n =8) . The obtained [18F]PM-PBB3 also showed sufficient radioactivity (0.79±0.10 GBq at EOS; n =11) with appropriate radiochemical yield based on [18F]F− (16±3.2% at EOS, decay-corrected; n =11) .
2. Enzymatic Synthesis of Fluorinated Compounds
- Application Summary: The compound is used in the enzymatic synthesis of fluorinated compounds . These compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
3. Synthesis of Fluorinated 3,6-Dihydropyridines
- Application Summary: The compound is used in the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates .
- Methods of Application: The synthesis is achieved by the fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or 1,2-dihydropyridines with Selectfluor® .
- Results: A new approach to the synthesis of these compounds has been developed .
4. Synthesis of 3-Fluoro-2-methylphenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-Fluoro-2-methylphenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
5. Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
6. Synthesis of 3-(Trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-(Trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
7. Synthesis of 3-Fluoro-2-methylphenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-Fluoro-2-methylphenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
8. Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
9. Synthesis of 3-(Trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-(Trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
属性
IUPAC Name |
3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSTIBVHJXRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(CF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680558 | |
| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
CAS RN |
1208092-05-0 | |
| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


To a stirred solution of Intermediate 209A (0.300 g, 1.314 mmol) in EtOAc (5 mL) was added 10% Pd/C (0.140 g, 0.131 mmol). The reaction mixture was stirred for 12 h under an atmosphere of hydrogen (15 psi). The reaction mixture was then filtered through a pad of CELITE® and the cake was washed with EtOAc. The filtrate was concentrated under reduced pressure to afford Intermediate 209B as a yellow liquid (160 mg, 88%). The crude product was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 13.02 (bs, 1H), 4.40-4.66 (m, 4H), 1.06-1.20 (m, 3H).
Name
Intermediate 209A
Quantity
0.3 g
Type
reactant
Reaction Step One



Name
Yield
88%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)
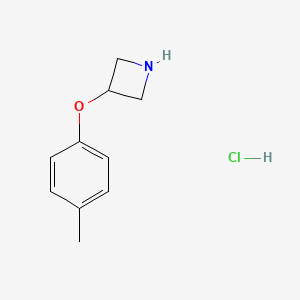
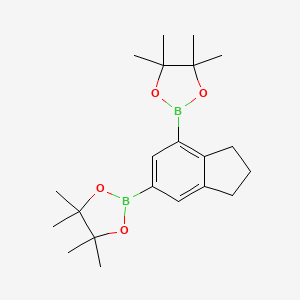
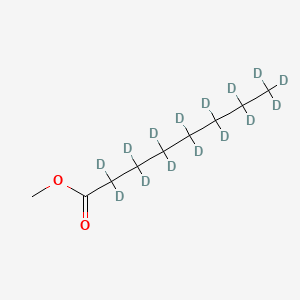
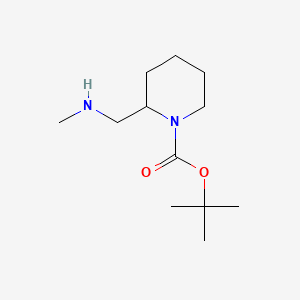
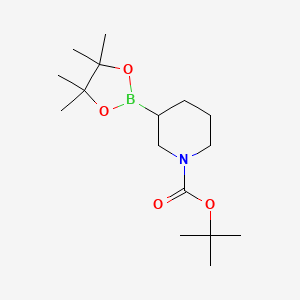
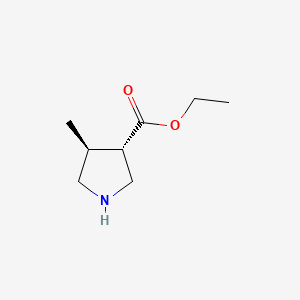
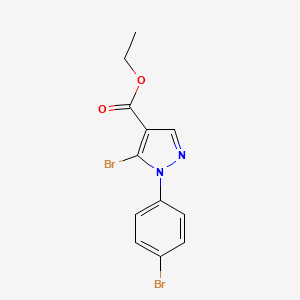
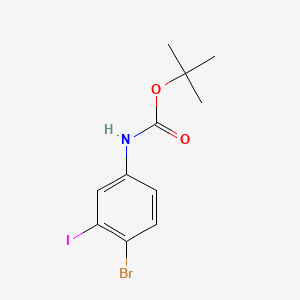
![3'H-Spiro[azepane-4,1'-isobenzofuran]](/img/structure/B567912.png)
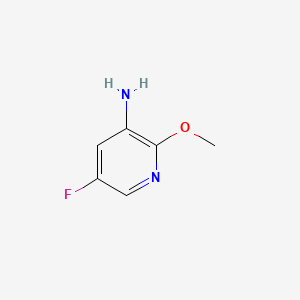
![[3,4'-Bipyridine]-5-carbaldehyde](/img/structure/B567916.png)
